2-Cyclohexyl-4,6-di(propan-2-yl)aniline
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Overview
Description
2-Cyclohexyl-4,6-di(propan-2-yl)aniline is an organic compound with the molecular formula C18H29N. It is a colorless liquid that can appear yellow or brown due to impurities. This compound is an aromatic amine, which means it contains an amino group attached to an aromatic ring. It is used as an intermediate in the synthesis of various chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexyl-4,6-di(propan-2-yl)aniline can be synthesized through the condensation of cyclohexylamine with 2,6-di(propan-2-yl)aniline. The reaction typically occurs in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene . The reaction conditions include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form cyclohexyl-4,6-di(propan-2-yl)amine.
Substitution: The amino group can participate in substitution reactions, such as forming Schiff bases with aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions with aldehydes or ketones in the presence of acid catalysts are common.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Cyclohexyl-4,6-di(propan-2-yl)amine.
Substitution: Schiff bases and other substituted derivatives.
Scientific Research Applications
2-Cyclohexyl-4,6-di(propan-2-yl)aniline has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,6-di(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diisopropylaniline
- 2,6-Dimethylaniline
- 2,6-Diethylphenylamine
Uniqueness
2-Cyclohexyl-4,6-di(propan-2-yl)aniline is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific applications .
Properties
CAS No. |
656808-83-2 |
---|---|
Molecular Formula |
C18H29N |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2-cyclohexyl-4,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C18H29N/c1-12(2)15-10-16(13(3)4)18(19)17(11-15)14-8-6-5-7-9-14/h10-14H,5-9,19H2,1-4H3 |
InChI Key |
CPSSEBRDLYXXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)N)C2CCCCC2 |
Origin of Product |
United States |
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